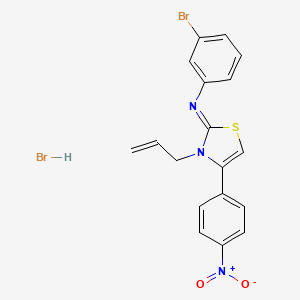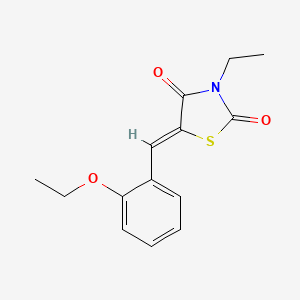
N-(3-bromophenyl)-4-(4-nitrophenyl)-3-prop-2-enyl-1,3-thiazol-2-imine;hydrobromide
Overview
Description
N-(3-bromophenyl)-4-(4-nitrophenyl)-3-prop-2-enyl-1,3-thiazol-2-imine;hydrobromide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The presence of bromine and nitro groups on the phenyl rings, along with the prop-2-enyl group, adds to its chemical diversity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromophenyl)-4-(4-nitrophenyl)-3-prop-2-enyl-1,3-thiazol-2-imine;hydrobromide typically involves multi-step organic reactions. One common approach is the formation of the thiazole ring through a cyclization reaction involving a brominated phenyl isothiocyanate and a nitrophenyl acetylene derivative. The reaction conditions often require the use of a base, such as potassium carbonate, and a polar aprotic solvent like dimethylformamide (DMF) to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors to maintain precise control over reaction parameters such as temperature, pressure, and reactant concentrations. Additionally, purification techniques like recrystallization or chromatography may be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(3-bromophenyl)-4-(4-nitrophenyl)-3-prop-2-enyl-1,3-thiazol-2-imine;hydrobromide can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under suitable conditions.
Reduction: The bromine atom can be substituted with other nucleophiles through a nucleophilic substitution reaction.
Substitution: The prop-2-enyl group can participate in electrophilic addition reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium azide or potassium cyanide in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the bromine atom could result in various substituted thiazole derivatives.
Scientific Research Applications
N-(3-bromophenyl)-4-(4-nitrophenyl)-3-prop-2-enyl-1,3-thiazol-2-imine;hydrobromide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-bromophenyl)-4-(4-nitrophenyl)-3-prop-2-enyl-1,3-thiazol-2-imine;hydrobromide involves its interaction with specific molecular targets. The compound’s thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The presence of the nitro and bromine groups may enhance its binding affinity to these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chlorophenyl)-4-(4-nitrophenyl)-3-prop-2-enyl-1,3-thiazol-2-imine
- N-(3-fluorophenyl)-4-(4-nitrophenyl)-3-prop-2-enyl-1,3-thiazol-2-imine
- N-(3-iodophenyl)-4-(4-nitrophenyl)-3-prop-2-enyl-1,3-thiazol-2-imine
Uniqueness
N-(3-bromophenyl)-4-(4-nitrophenyl)-3-prop-2-enyl-1,3-thiazol-2-imine;hydrobromide is unique due to the presence of the bromine atom, which can influence its reactivity and binding properties. The combination of the bromine and nitro groups, along with the thiazole ring, provides a distinct chemical profile that can be leveraged in various research applications.
Properties
IUPAC Name |
N-(3-bromophenyl)-4-(4-nitrophenyl)-3-prop-2-enyl-1,3-thiazol-2-imine;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrN3O2S.BrH/c1-2-10-21-17(13-6-8-16(9-7-13)22(23)24)12-25-18(21)20-15-5-3-4-14(19)11-15;/h2-9,11-12H,1,10H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZDSUHNRCJFENV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=CSC1=NC2=CC(=CC=C2)Br)C3=CC=C(C=C3)[N+](=O)[O-].Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Br2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5E)-5-[(4-ethylphenyl)methylidene]-3-(4-oxo-4-piperidin-1-ylbutyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B4571231.png)

![5-[4-(benzyloxy)benzylidene]-2-(3-methyl-1-benzofuran-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4571235.png)
![N-(4-{[1-(2,5-dimethoxyphenyl)ethyl]sulfamoyl}phenyl)acetamide](/img/structure/B4571239.png)
![(2E)-3-(3-nitrophenyl)-N-[(2,4,5-trichlorophenyl)carbamothioyl]prop-2-enamide](/img/structure/B4571240.png)
![2-[(3Z)-3-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(3-chlorophenyl)acetamide](/img/structure/B4571247.png)
![4,6,7-Trimethyl-2-[(2-methylbenzyl)sulfanyl]quinazoline](/img/structure/B4571255.png)
![2-methyl-2-[(10H-phenothiazin-10-ylcarbonyl)amino]propyl (4-methoxyphenoxy)acetate](/img/structure/B4571266.png)

![N-(2,3-dichlorophenyl)-2-(5-{[2-(4-methoxyphenoxy)ethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)acetamide](/img/structure/B4571275.png)
![ETHYL 2-({[(4-METHYLCYCLOHEXYL)AMINO]CARBONYL}AMINO)ACETATE](/img/structure/B4571283.png)
![PROPYL 4-[2-(3-METHYLPHENOXY)ACETAMIDO]BENZOATE](/img/structure/B4571287.png)
![4-methyl-7-[(4-methylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B4571300.png)
![1-[3-({[3-(4-fluorophenyl)-1-(4-methylphenyl)-1H-pyrazol-4-yl]methyl}amino)propyl]-2-pyrrolidinone](/img/structure/B4571302.png)
